2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrazolyl-pyridinyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazolyl-pyridinyl intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable pyridine derivative under controlled conditions.
Introduction of the fluorophenyl group: The intermediate is then reacted with a fluorobenzene derivative in the presence of a catalyst to form the desired fluorophenyl-pyrazolyl-pyridinyl compound.
Acetamide formation: Finally, the compound undergoes acylation with acetic anhydride or a similar reagent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
- 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated, brominated, and methylated analogs.
Biological Activity
The compound 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19FN4O with a molecular weight of approximately 349.4 g/mol. The structure features a fluorophenyl group and a pyridine moiety linked by a methyl chain to an acetamide functional group, which is characteristic of many bioactive compounds.
The biological activity of this compound can be attributed to its interaction with various cellular targets. Pyrazole derivatives are known to exhibit anticancer properties through mechanisms such as:
- Inhibition of cell proliferation : Many pyrazole derivatives have been shown to inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest.
- Kinase inhibition : Compounds that interact with kinases can disrupt signaling pathways critical for cancer cell survival.
Biological Activity
Recent studies have highlighted the biological activity of similar pyrazole compounds, suggesting potential efficacy for this compound. Below are summarized findings from relevant research:
Anticancer Activity
A review on pyrazole biomolecules indicates that compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF7 (breast) | 3.79 | Apoptosis induction |
Compound B | A549 (lung) | 26.0 | Cell cycle arrest |
Compound C | HepG2 (liver) | 0.95 | Kinase inhibition |
These findings suggest that the target compound may exhibit similar activities due to structural similarities.
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
Case Studies
Several case studies have explored the therapeutic potential of pyrazole derivatives:
- Study on MCF7 and A549 Cell Lines : A study demonstrated that certain pyrazole derivatives significantly inhibited cell proliferation in MCF7 and A549 cell lines, suggesting that modifications in the structure could enhance efficacy against these cancers .
- Kinase Inhibition Study : Research indicated that pyrazole-containing compounds could inhibit specific kinases involved in tumor growth, providing insights into their potential use as targeted therapies .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-23-17(6-7-22-23)15-8-14(10-20-12-15)11-21-18(24)9-13-2-4-16(19)5-3-13/h2-8,10,12H,9,11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRDWFSOQNFDDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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